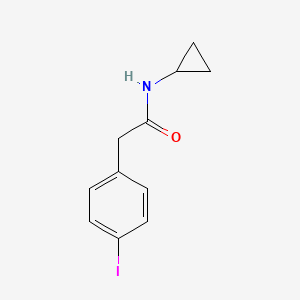

N-Cyclopropyl-2-(4-iodophenyl)acetamide

Description

N-Cyclopropyl-2-(4-iodophenyl)acetamide is a substituted acetamide derivative characterized by a cyclopropylamine group and a 4-iodophenyl moiety. The molecular formula is C₁₁H₁₂INO, with a molecular weight of 301.13 g/mol (calculated). Its purity is reported as 95% in commercial samples, making it suitable for research applications .

Properties

IUPAC Name |

N-cyclopropyl-2-(4-iodophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGKEUNTDWUMJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cyclopropyl-2-(4-iodophenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and an iodine-substituted phenyl ring, which contribute to its unique chemical properties. The presence of the iodine atom can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may act as a ligand for various receptors, potentially modulating their activity. For instance, similar compounds have shown affinity for melatonin receptors (MT1 and MT2), suggesting that this compound could be explored for sleep disorders and other melatonin-related conditions .

Pharmacological Potential

- Anti-inflammatory Activity :

- Anticancer Properties :

-

Metabolic Regulation :

- As agonists for GPR119, these compounds may influence glucose metabolism, indicating potential applications in diabetes treatment.

Case Studies and Experimental Data

A variety of studies have been conducted to elucidate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated binding affinity to melatonin receptors with potential implications for sleep regulation. |

| Study B | Showed significant inhibition of inflammatory markers in vitro, suggesting anti-inflammatory potential. |

| Study C | Reported anticancer effects in cell lines, indicating a need for further investigation into its therapeutic applications. |

Synthesis and Derivatives

The synthesis of this compound involves several key steps that require careful control over reaction conditions to ensure high yields. The compound can be modified to create derivatives with enhanced biological activities or altered pharmacokinetic profiles.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares N-cyclopropyl-2-(4-iodophenyl)acetamide with structurally related acetamides, focusing on synthesis, physicochemical properties, and functional group implications.

Substituted Aryl Groups

N-Cyclopropyl-2-(p-Tolyl)acetamide (6c)

- Structure : Features a 4-methylphenyl group instead of 4-iodophenyl.

- Synthesis : Yield of 67% via palladium-catalyzed α-arylation .

- Physical Properties : Melting point (mp ) 60–62°C , lower than the iodinated analogue due to reduced molecular weight and weaker intermolecular forces.

N-Cyclopropyl-2-(1H-Tetrazol-5-yl)acetamide (2p)

- Structure : Replaces the aryl group with a tetrazole ring.

- Synthesis : 55% yield via nucleophilic substitution .

- Physical Properties : Higher mp (173–175°C) due to hydrogen bonding from the tetrazole group.

- Implications : The tetrazole moiety improves solubility in polar solvents and may enhance bioactivity in kinase inhibitors .

N-Cyclopropyl-2-(4-Fluoro-3-Dioxaborolan-Phenoxy)acetamide

Functional Group Variations

N-Cyclopropyl-2-(2,4-Dichlorophenylamino)acetamide

N-Cyclopropyl-2-(11-Oxo-Dibenzooxepin-2-yl)acetamide (3u)

Key Findings

Iodine vs. Halogen Substituents : The 4-iodophenyl group provides unique halogen-bonding interactions, advantageous in drug-receptor binding and radioimaging. Chlorine or fluorine analogues prioritize metabolic stability or electronic effects .

Synthetic Efficiency : Yields for analogues range from 55–75% , with iodinated derivatives often requiring specialized catalysts (e.g., palladium) .

Thermal Stability : Higher melting points in tetrazole and oxepin derivatives correlate with hydrogen bonding or rigid aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.